Spiramine A

Vue d'ensemble

Description

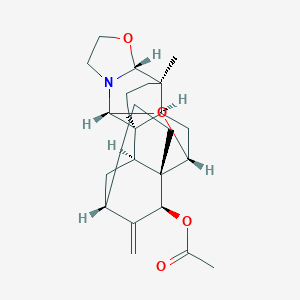

Spiramine A is a diterpenoid . It is a natural product found in Spiraea japonica .

Synthesis Analysis

The synthesis of this compound includes a late-stage biomimetic transformation of spiramilactone B, a facile formal lactone migration from the pentacyclic skeleton of spiramilactone E, a highly efficient and diastereoselective 1,7-enyne cycloisomerization to construct the functionalized tetracyclic atisane skeleton, and a tandem retro-Diels-Alder .

Molecular Structure Analysis

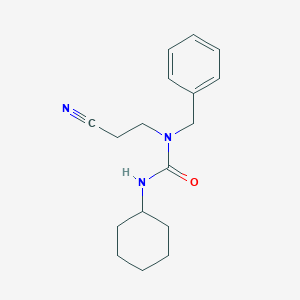

This compound has a molecular formula of C24H33NO4 . It contains total 57 bond(s); 26 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 urea (-thio) derivative(s) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.5 g/mol . It has an XLogP3-AA of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 399.24095853 g/mol . Its topological polar surface area is 48 Ų .

Applications De Recherche Scientifique

Neuroprotective Effects

Spiramine A has been explored for its neuroprotective effects. Research conducted on Spiramine T, a related compound, demonstrated its efficacy in reducing oxidative stress and nitric oxide production in cerebral ischemia-reperfusion injury in gerbils. This suggests potential neuroprotective benefits for this compound in similar contexts (Li et al., 2002). Another study on Spiramine T highlighted its protective effects against cerebral ischemia-reperfusion injury in gerbils, further supporting the neuroprotective potential of this compound (Li et al., 2001).

Antiplatelet and Antithrombotic Activities

This compound and its derivatives have shown significant antiplatelet and antithrombotic activities. A study focusing on Spiramine Q, another derivative, demonstrated its ability to inhibit platelet aggregation and decrease serotonin secretion from rabbit platelets. This indicates potential applications of this compound in preventing thrombosis (Shen et al., 2000).

Anticancer Potential

Research on spiramine derivatives, including Spiramine C-D, has shown promising results in inducing apoptosis in cancer cells. These derivatives exhibited cytotoxicity against tumor cell lines, suggesting that this compound could have similar anticancer properties (Yan et al., 2014).

Biosynthesis Pathway Insights

Understanding the biosynthesis of this compound is crucial for its application in scientific research. A study on the biosynthesis of atisine-type diterpenoid alkaloids, including Spiramines A/B and C/D, showed that serine might be involved in their biosynthesis. This knowledge is vital for synthesizing and studying this compound in a laboratory setting (Zhao et al., 2009).

Anti-Tobacco Mosaic Virus Activity

This compound and its derivatives also exhibit anti-tobacco mosaic virus activities. A study on various compounds from Spiraea japonica, including Spiramine C2, demonstrated moderate activities against the tobacco mosaic virus, highlighting the potential use of this compound in plant protection or virology research (Ma et al., 2016).

Safety and Hazards

When handling Spiramine A, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Spiramine A is a diterpene alkaloid that has been found to have antitumor and antimicrobial activity . The primary target of this compound is platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

This compound interacts with its target, PAF, by inhibiting PAF-induced rabbit platelet aggregation in a concentration-dependent manner . This means that as the concentration of this compound increases, the inhibition of platelet aggregation also increases .

Biochemical Pathways

It is known that this compound inhibits the action of paf, which plays a crucial role in various inflammatory and thrombotic processes . By inhibiting PAF-induced platelet aggregation, this compound may affect these processes and their downstream effects.

Result of Action

The inhibition of PAF-induced platelet aggregation by this compound can lead to a decrease in thrombosis and inflammation . This could potentially result in antitumor and antimicrobial effects, although the exact molecular and cellular effects of this compound’s action are still under investigation .

Analyse Biochimique

Biochemical Properties

Spiramine A interacts with various biomolecules in biochemical reactions. It has been reported to inhibit Platelet-Activating Factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner . This suggests that this compound may interact with enzymes and proteins involved in the platelet aggregation pathway.

Cellular Effects

The cellular effects of this compound are primarily related to its antitumor and antimicrobial activities

Molecular Mechanism

Its ability to inhibit PAF-induced rabbit platelet aggregation suggests that it may interact with biomolecules involved in this pathway

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Spiramine A involves the conversion of a precursor molecule into the final product through a series of chemical reactions.", "Starting Materials": ["4-nitrobenzoic acid", "methylamine", "thionyl chloride", "triethylamine", "piperidine", "3-methoxy-4-methylbenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "ethyl acetate", "hexane", "methanol", "water"], "Reaction": [ "Step 1: Nitration of 4-nitrobenzoic acid with a mixture of nitric and sulfuric acid to produce 4-nitrobenzoic acid", "Step 2: Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using sodium borohydride in the presence of acetic acid", "Step 3: Protection of the amino group in 4-aminobenzoic acid by reaction with chloroacetyl chloride in the presence of triethylamine to produce N-(chloroacetyl)-4-aminobenzoic acid", "Step 4: Reaction of N-(chloroacetyl)-4-aminobenzoic acid with methylamine in the presence of triethylamine to produce N-(methylamino)-4-aminobenzoic acid", "Step 5: Cyclization of N-(methylamino)-4-aminobenzoic acid with 3-methoxy-4-methylbenzaldehyde in the presence of piperidine to produce Spiramine A", "Step 6: Purification of Spiramine A by extraction with ethyl acetate and recrystallization from a mixture of hexane and methanol", "Step 7: Neutralization of the purified product with sodium hydroxide and washing with water to obtain the final product" ] } | |

Numéro CAS |

114531-28-1 |

Formule moléculaire |

C24H33NO4 |

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |

Clé InChI |

ZPELMDXCJZDIBP-JPWRTHMUSA-N |

SMILES isomérique |

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |

SMILES |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

SMILES canonique |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

Apparence |

Powder |

Synonymes |

Spiramine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240668.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide](/img/structure/B240673.png)

![4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240675.png)

![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)

![N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)